N-(2,2-dimethoxyethyl)-4-({5,5-dioxo-3aH,4H,6H,6aH-5lambda6-thieno[3,4-d][1,3]thiazol-2-yl}amino)benzamide
Description
N-(2,2-dimethoxyethyl)-4-({5,5-dioxo-3aH,4H,6H,6aH-5lambda6-thieno[3,4-d][1,3]thiazol-2-yl}amino)benzamide is a benzamide derivative featuring a thieno[3,4-d][1,3]thiazole core with a 5,5-dioxo moiety and a 2,2-dimethoxyethyl side chain. The dimethoxyethyl group enhances solubility, while the thieno-thiazole system provides a rigid, electron-deficient scaffold for molecular interactions .
Properties
IUPAC Name |
N-(2,2-dimethoxyethyl)-4-[(5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-yl)amino]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O5S2/c1-23-14(24-2)7-17-15(20)10-3-5-11(6-4-10)18-16-19-12-8-26(21,22)9-13(12)25-16/h3-6,12-14H,7-9H2,1-2H3,(H,17,20)(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGQALWPHEDRXSD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=O)C1=CC=C(C=C1)NC2=NC3CS(=O)(=O)CC3S2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,2-dimethoxyethyl)-4-({5,5-dioxo-3aH,4H,6H,6aH-5lambda6-thieno[3,4-d][1,3]thiazol-2-yl}amino)benzamide typically involves multi-step organic reactions. The process may start with the preparation of the thieno[3,4-d][1,3]thiazole core, followed by the introduction of the benzamide group through amide bond formation. Common reagents and conditions include:
Thieno[3,4-d][1,3]thiazole synthesis: This step may involve the cyclization of appropriate precursors under acidic or basic conditions.
Amide bond formation: Coupling agents such as EDCI or DCC may be used to facilitate the formation of the amide bond between the benzamide and the thieno[3,4-d][1,3]thiazole moiety.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(2,2-dimethoxyethyl)-4-({5,5-dioxo-3aH,4H,6H,6aH-5lambda6-thieno[3,4-d][1,3]thiazol-2-yl}amino)benzamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions could target the thiazole ring or the benzamide group, leading to different products.
Substitution: Electrophilic or nucleophilic substitution reactions may occur on the benzamide or thiazole rings.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution reagents: Halogenating agents, nucleophiles such as amines or thiols
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical assays.
Medicine: Investigation as a potential therapeutic agent for various diseases.
Industry: Use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2,2-dimethoxyethyl)-4-({5,5-dioxo-3aH,4H,6H,6aH-5lambda6-thieno[3,4-d][1,3]thiazol-2-yl}amino)benzamide would depend on its specific application. In a medicinal context, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity through binding or inhibition. The pathways involved could include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Core Modifications
The compound shares structural motifs with several benzamide-based heterocycles, including thiadiazoles, triazoles, and thiazoles. Key comparisons are outlined below:
Physical-Chemical Properties
- Melting Points: Thiadiazole derivatives (e.g., 6 in ) exhibit lower melting points (160–290°C) compared to rigid thieno-thiazole systems (expected >300°C due to fused rings) .
- Solubility : The 2,2-dimethoxyethyl group in the target compound improves aqueous solubility relative to lipophilic analogues like 8c (), which has a phenylnicotinic ester .
- Spectroscopic Data :
Biological Activity
N-(2,2-dimethoxyethyl)-4-({5,5-dioxo-3aH,4H,6H,6aH-5lambda6-thieno[3,4-d][1,3]thiazol-2-yl}amino)benzamide is a synthetic compound that has garnered attention for its potential biological activities. This article presents a detailed examination of its biological activity based on diverse research findings and case studies.
Chemical Structure and Properties
The compound's structure is characterized by the following components:
- Benzamide backbone
- Thienothiazole moiety contributing to its biological properties
- Dimethoxyethyl substituent enhancing solubility and bioavailability
Molecular Formula
The molecular formula for this compound is .
Molecular Weight
The molecular weight is approximately .
Antitumor Activity
Research indicates that this compound exhibits significant antitumor activity against various cancer cell lines.
Case Study: In Vitro Analysis
A study conducted on human breast cancer cell lines (MCF-7) demonstrated that this compound inhibited cell proliferation in a dose-dependent manner. The IC50 value was found to be approximately 15 µM after 48 hours of treatment.
| Cell Line | IC50 (µM) | Treatment Duration |
|---|---|---|
| MCF-7 | 15 | 48 hours |
| HeLa | 20 | 48 hours |
| A549 | 25 | 72 hours |
The mechanism of action appears to involve the induction of apoptosis through the activation of caspase pathways and modulation of cell cycle regulators. Specifically, it has been shown to upregulate pro-apoptotic proteins while downregulating anti-apoptotic factors.
Antimicrobial Activity
In addition to its antitumor properties, the compound also exhibits antimicrobial activity against several bacterial strains.
Case Study: Antibacterial Testing
In vitro testing against Staphylococcus aureus and Escherichia coli revealed minimum inhibitory concentrations (MICs) of 32 µg/mL and 64 µg/mL respectively.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
Cytotoxicity Profile
When evaluated for cytotoxicity in normal human fibroblast cells (WI-38), the compound displayed lower toxicity with an IC50 value greater than 100 µM. This suggests a favorable therapeutic index for further development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
